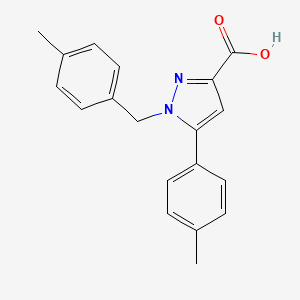

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 4-methylbenzyl group at position 1 and a p-tolyl (4-methylphenyl) substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .

The synthesis of this compound likely involves esterification followed by hydrolysis, a common method for pyrazole carboxylic acids. For example, analogous compounds are synthesized via hydrolysis of methyl esters under basic conditions (e.g., LiOH/THF:H₂O) .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)12-21-18(11-17(20-21)19(22)23)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIOZJNEURPNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Pyrazole Ring

The foundational step involves synthesizing the pyrazole ring through condensation reactions between hydrazines and β-dicarbonyl compounds or their derivatives:

Hydrazine Condensation: Hydrazine derivatives react with α,β-unsaturated carbonyl compounds or diketones, such as diethyl oxalate or substituted ketones, to form the pyrazole core via cyclization.

Method Reference: According to Jiang et al., a "one-pot" approach utilizing MeONa/LiCl-mediated Claisen condensation, followed by Knorr cyclization, provides an efficient route to pyrazole derivatives, including carboxylic acid functionalities.

Synthesis of the Carboxylic Acid Functionality at the 3-Position

Ester Formation and Subsequent Hydrolysis

The pyrazole core bearing the desired substituents at N-1 and C-5 is first converted into an ester at the 3-position, often via reaction with ethyl chloroformate or similar reagents.

Hydrolysis of the ester under basic conditions (potassium hydroxide or sodium hydroxide) yields the corresponding carboxylic acid.

Direct Oxidation of Pyrazole Derivatives

- Alternatively, oxidation methods using reagents such as potassium permanganate or chromium-based oxidants can convert methyl groups at the 3-position into carboxylic acids, especially when methyl substituents are present at the 3-position or attached to the aromatic rings.

Advanced Synthetic Routes: "One-Pot" Strategies

Recent literature describes efficient "one-pot" syntheses, which combine multiple steps into a single reaction vessel, enhancing yield and reducing waste:

Claisen Condensation–Knorr Reaction–Hydrolysis Sequence: Jiang et al. reported a method where methyl ketones react with diethyl oxalate mediated by sodium methoxide and lithium chloride, forming enolate intermediates that cyclize to pyrazoles, followed by hydrolysis to yield the carboxylic acids.

Reaction Conditions: Typically performed at ambient or slightly elevated temperatures, using solvents like ethanol or acetic acid, with bases such as sodium methoxide or potassium carbonate.

Patented Methods and Variations

Preparation of Pyrazole Carboxylic Acids: US Patent US5624941A describes methods involving the formation of mixed anhydrides, acid chlorides, or esters, followed by nucleophilic substitution or hydrolysis to obtain the target acids.

Use of Coupling Reagents: Reagents like N,N-dicyclohexylcarbodiimide (DCC) or benzotriazol-N-oxotris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitate the formation of amides or ester intermediates, which are then oxidized or hydrolyzed to the acid.

Summary of Key Reaction Steps and Conditions

Research Findings and Data

Jiang et al. demonstrated a "green" one-pot synthesis with moderate to high yields, emphasizing efficiency and environmental considerations.

Patents highlight the importance of using mixed anhydrides, acid chlorides, and coupling reagents to optimize yields and purity.

The synthesis pathways are adaptable, allowing for various substitutions at N-1, C-3, and C-5, providing versatility for medicinal chemistry applications.

Analyse Chemischer Reaktionen

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical and clinical studies. It may be used in the development of new drugs for the treatment of various diseases.

Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their impact on properties:

*Estimated pKa based on analogs with similar electron-donating substituents .

Key Observations:

- Electronic Effects: Methoxy groups (electron-withdrawing) lower pKa compared to methyl groups (electron-donating), making methoxy analogs slightly more acidic .

- Biological Activity: Quinoline-containing analogs (e.g., ) exhibit antibacterial activity, suggesting that bulkier aromatic substituents may improve target binding .

Biologische Aktivität

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid, with the molecular formula and a molecular weight of 306.36 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula :

- CAS Number : 1020235-80-6

- Molecular Weight : 306.36 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antiviral agent, particularly against HIV-1, and its effects on various cellular pathways.

Antiviral Activity

Research indicates that pyrazole derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to this compound have been shown to inhibit HIV replication in vitro. A study highlighted that certain pyrazole-based compounds demonstrated non-toxic activity against HIV-1, suggesting that modifications in the structure can enhance their efficacy against viral infections .

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how modifications to the pyrazole structure influence biological activity. The presence of specific substituents on the benzyl moiety appears to play a significant role in enhancing antiviral potency:

| Compound | Substituents | Inhibition (%) | Toxicity (%) |

|---|---|---|---|

| A.1 | H | <30 | 7.0 |

| A.2 | 2-NO2 | 42 | 0 |

| A.8 | 2-Cl | 30 | 2.4 |

| A.22 | 3-OBn | 65 | 11.0 |

These results indicate that electron-withdrawing groups at specific positions on the aromatic rings can enhance inhibitory activity while maintaining low toxicity .

Case Study: HIV Inhibition

In a notable study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. Among these, compounds with bulky substituents like benzyl or substituted benzyl groups showed varied activity levels. The most effective compound exhibited a significant reduction in viral load at low concentrations, demonstrating the potential for further development as antiviral agents .

Case Study: Structure Modifications

Another investigation focused on modifying the N-position of the pyrazole ring, which resulted in compounds showing enhanced anti-HIV activity compared to their predecessors. The study concluded that specific structural modifications could lead to improved pharmacokinetic profiles and therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via a multi-step process involving:

- Condensation reactions of substituted hydrazines with β-keto esters or acrylates to form the pyrazole core.

- Suzuki-Miyaura coupling for introducing aryl groups (e.g., p-tolyl) at the 5-position of the pyrazole ring.

- Benzylation at the 1-position using 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to yield the carboxylic acid functionality.

Critical parameters include solvent selection (e.g., DMF for polar aprotic conditions) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) to optimize yield and regioselectivity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm, while aromatic protons show splitting patterns consistent with para-substituted aryl groups .

- IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

- X-ray crystallography : Resolves steric effects and hydrogen-bonding networks. For analogous pyrazole-carboxylic acids, intermolecular O–H···N hydrogen bonds often stabilize the crystal lattice .

Q. How are substituents on the pyrazole core optimized for stability and reactivity?

- Electron-donating groups (e.g., methyl on benzyl) enhance stability by reducing electrophilic susceptibility.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 1-position can hinder hydrolysis of esters to carboxylic acids, requiring controlled reaction times .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Temperature control : Lower temperatures (0–5°C) during benzylation reduce alkylation at unintended positions.

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) improves coupling efficiency for aryl boronic acids. For example, Pd(PPh₃)₄ in degassed DMF/H₂O minimizes homo-coupling byproducts .

- Purification strategies : Column chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) isolates the carboxylic acid from ester intermediates .

Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxylic acid derivatives?

- Structural analogs : Compare bioactivity of 1-(4-methylbenzyl) vs. 1-(4-tert-butylbenzyl) derivatives to assess steric/electronic effects on target binding .

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay artifacts (e.g., solubility issues in DMSO-based screens) .

- Metabolic stability assays : LC-MS/MS monitors in vitro degradation to rule out false negatives due to rapid metabolism .

Q. How is structure-activity relationship (SAR) analysis conducted for pyrazole-carboxylic acids in pharmacological studies?

- Core modifications : Replace the p-tolyl group with electron-deficient aryl rings (e.g., 4-CF₃-phenyl) to enhance binding to hydrophobic enzyme pockets.

- Carboxylic acid bioisosteres : Substitute the –COOH group with tetrazoles or sulfonamides to improve membrane permeability while retaining hydrogen-bonding capacity .

- 3D-QSAR modeling : Align molecular electrostatic potentials (MEPs) of derivatives with co-crystallized ligands (e.g., enzyme inhibitors) to predict activity trends .

Q. What crystallographic parameters are critical for resolving hydrogen-bonding interactions in this compound?

- Unit cell dimensions : Monoclinic systems (e.g., space group P2/c) are common, with β angles near 102°–104° influencing packing efficiency .

- Hydrogen-bond metrics : O–H···N distances of ~1.8–2.0 Å and angles >150° indicate strong intermolecular interactions. For example, the carboxylic acid group often forms dimers via symmetric O–H···O bonds .

Q. How are regioselectivity challenges addressed during functionalization of the pyrazole ring?

- Directing groups : Use nitro or methyl groups at the 4-position to steer electrophilic substitution to the 5-position.

- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester during halogenation (e.g., Br₂ in AcOH) to prevent side reactions .

Methodological Considerations

Q. What protocols validate the purity of synthetic batches for publication?

- HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) with UV detection at 254 nm and mass confirmation ([M+H]⁺ expected).

- Elemental analysis : Acceptable C, H, N percentages should deviate <0.4% from theoretical values .

Q. How are sensitive functional groups (e.g., carboxylic acid) preserved during multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.